

# The Role of NSC23005 Sodium in Cell Cycle Regulation: A Technical Guide

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## Compound of Interest

Compound Name: NSC23005 sodium

Cat. No.: B15562049

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## Introduction

NSC23005 is a potent and specific small molecule inhibitor of p18INK4C, a member of the INK4 family of cyclin-dependent kinase (CDK) inhibitors. The primary and most well-documented role of NSC23005 is the promotion of hematopoietic stem cell (HSC) expansion ex vivo. This technical guide provides an in-depth overview of the core mechanisms of NSC23005 in cell cycle regulation, detailed experimental protocols for its characterization, and quantitative data where available.

## Mechanism of Action: Inhibition of p18INK4C and Promotion of G1/S Transition

The cell cycle is a tightly regulated process controlled by the sequential activation of cyclin-dependent kinases (CDKs). The transition from the G1 phase to the S phase is a critical checkpoint, primarily governed by the activity of CDK4 and CDK6. These kinases, in complex with D-type cyclins, phosphorylate the Retinoblastoma protein (Rb), leading to the release of E2F transcription factors. E2F then activates the transcription of genes necessary for DNA replication and S-phase entry.

The INK4 family of proteins, including p18INK4C, act as negative regulators of the G1/S transition by specifically binding to and inhibiting the catalytic activity of CDK4 and CDK6. By

inhibiting p18INK4C, NSC23005 effectively removes this brake on the cell cycle, leading to increased CDK4/6 activity, subsequent Rb phosphorylation, and progression into the S phase. This mechanism is central to its ability to promote the proliferation and expansion of hematopoietic stem cells.

## Quantitative Data

The primary quantitative data available for NSC23005 relates to its potent activity in hematopoietic stem cell expansion.

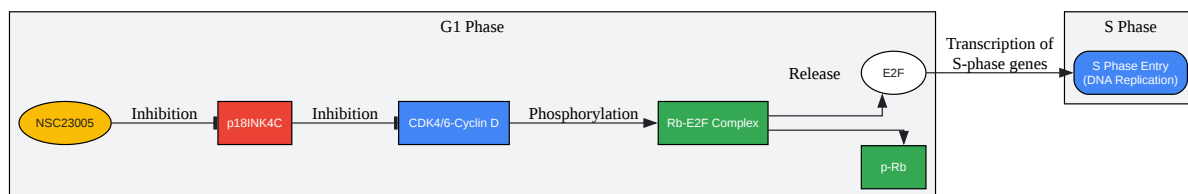
Parameter	Value	Cell Type	Assay	Reference
ED50	5.21 nM	Murine Hematopoietic Stem Cells	Ex vivo expansion	<a href="#">[1]</a> <a href="#">[2]</a>
Cytotoxicity	No significant cytotoxicity observed	32D and Hematopoietic Stem Cells	Not specified	<a href="#">[1]</a> <a href="#">[2]</a>
Effect on Leukemia Cells	Did not augment proliferation	Leukemia cells	Not specified	<a href="#">[1]</a>

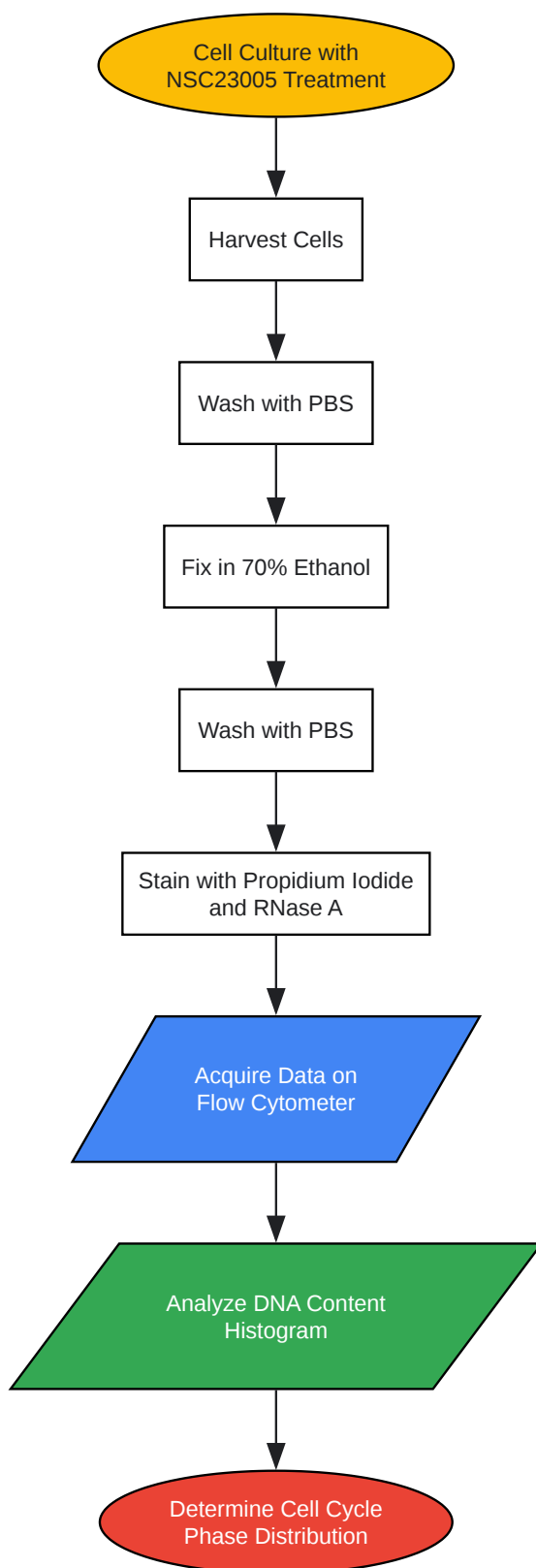
Note: As of the latest available data, specific IC50 values for NSC23005 across a broad panel of cancer cell lines and detailed quantitative data on cell cycle phase distribution (e.g., % of cells in G1/S/G2/M) following NSC23005 treatment are not extensively published. The following table presents a hypothetical representation of expected cell cycle analysis results for a compound that promotes G1/S transition by inhibiting a G1 checkpoint.

Treatment	% Cells in G0/G1	% Cells in S	% Cells in G2/M
Vehicle Control	65%	20%	15%
NSC23005 (10 nM)	45%	40%	15%
NSC23005 (100 nM)	30%	55%	15%

## Signaling Pathways

The signaling pathway affected by NSC23005 is a core component of the G1 to S phase cell cycle checkpoint.





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## References

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- 2. Limited overlapping roles of P15INK4b and P18INK4c cell cycle inhibitors in proliferation and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
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